N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
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Overview
Description
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit protein tyrosine phosphatase 1b (ptp1b) , a key regulator of insulin and leptin signaling pathways
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that sr-01000908636 may bind to its target protein and inhibit its function . This could lead to alterations in the signaling pathways regulated by the target protein, resulting in changes at the cellular level.
Biochemical Pathways
If ptp1b is indeed a target, the compound could affect insulin and leptin signaling pathways . These pathways play crucial roles in glucose homeostasis and energy balance, respectively. Inhibition of PTP1B could enhance insulin and leptin signaling, potentially leading to improved glucose control and energy balance .
Result of Action
If the compound does indeed inhibit ptp1b, it could potentially enhance insulin and leptin signaling, leading to improved glucose control and energy balance . This could have therapeutic potential for conditions such as Type II diabetes .
Preparation Methods
The synthesis of N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the acetamido group: This step involves the acetylation of the amino group on the benzo[d]thiazole ring using acetic anhydride or acetyl chloride.
Attachment of the ethoxyethyl group: This can be done through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the final product: The final step involves the condensation of the intermediate with 2-phenylacetyl chloride under basic conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group, using reagents such as sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the acetamido or ethoxyethyl groups, resulting in the formation of simpler derivatives.
Scientific Research Applications
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Biological Research: The compound has been used in studies investigating the mechanisms of enzyme inhibition, particularly protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic drug discovery.
Industrial Applications: The compound’s pesticidal properties have been explored, with studies showing its effectiveness against various insect pests.
Comparison with Similar Compounds
N-[(2Z)-6-acetamido-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide can be compared with other benzo[d]thiazole derivatives, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown similar antimicrobial and anticancer activities.
Acetamidobenzoic acid derivatives: These compounds are also known for their PTP1B inhibitory activity and potential antidiabetic effects.
Benzothiazolylamino derivatives: These compounds have been studied for their pesticidal properties and have shown effectiveness against various insect pests.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-27-12-11-24-18-10-9-17(22-15(2)25)14-19(18)28-21(24)23-20(26)13-16-7-5-4-6-8-16/h4-10,14H,3,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDWQYUBUORNQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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